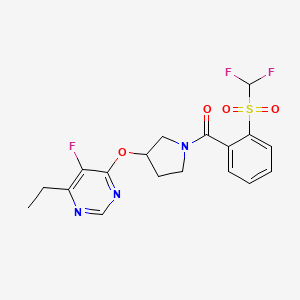

N-(2-((4-(3-氯苯基)哌嗪-1-基)磺酰基)乙基)-3,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

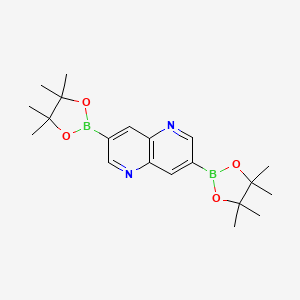

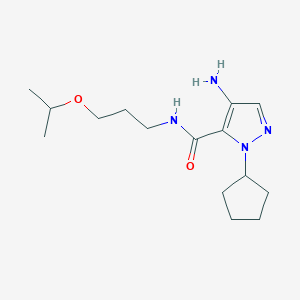

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The piperazine ring is attached to a sulfonyl group, which is known to contribute to the binding affinity of drugs to their target proteins. The presence of the 3-chlorophenyl group suggests that this compound may have interesting biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine derivative with a suitable electrophile . The sulfonyl group could be introduced through a sulfonation reaction, and the 3-chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of rigidity to the structure, while the sulfonyl and phenyl groups would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents.科学研究应用

多巴胺受体配体

N-(2-((4-(3-氯苯基)哌嗪-1-基)磺酰基)乙基)-3,5-二甲基苯甲酰胺已被研究为多巴胺受体的有效且选择性配体。它对D(3)受体表现出亲和力,一些衍生物对D(3)受体表现出中等亲和力和选择性,而对其他受体如D(2)、D(4)、5-HT(1A)和α(1)受体则没有亲和力和选择性。这些特性表明其作为与多巴胺受体相关的正电子发射断层扫描(PET)成像研究的候选者的潜力 (Leopoldo等,2002).

抗菌、抗真菌和驱虫活性

该化合物的系列衍生物显示出显着的生物活性,包括抗菌、抗真菌和驱虫特性。这些化合物已被表征和筛选,表明它们作为治疗各种感染的药物的潜力 (Khan等,2019).

腺苷A2B受体拮抗剂

N-(2-((4-(3-氯苯基)哌嗪-1-基)磺酰基)乙基)-3,5-二甲基苯甲酰胺的衍生物已被设计和表征为腺苷A2B受体拮抗剂。它们表现出亚纳摩尔亲和力和高选择性,表明它们在与腺苷受体相关的治疗应用中的潜在用途 (Borrmann等,2009).

抗癌特性

一些衍生物已显示出对人癌细胞系的抗增殖活性。这表明它们作为抗癌剂的潜力,值得进一步研究以探索其在癌症治疗中的疗效 (Mallesha等,2012).

HIV-1逆转录酶抑制剂

已对该化合物的类似物进行研究,以抑制HIV-1逆转录酶,为开发新型非核苷抑制剂做出贡献。这项研究对于推进HIV治疗方案至关重要 (Romero等,1994).

多巴胺D(4)受体密度测定

该化合物已被用作测定多巴胺D(4)受体密度的探针,特别是在大鼠纹状体中。此类研究对于了解D(4)受体在各种神经系统疾病中的作用非常重要 (Colabufo等,2001).

作用机制

Target of Action

The compound, also known as N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, is a potent and selective ligand for the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the central nervous system, influencing a variety of behaviors and physical functions.

Mode of Action

The compound interacts with the D4 dopamine receptor, likely by binding to the receptor’s active site. This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways . .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-16-12-17(2)14-18(13-16)21(26)23-6-11-29(27,28)25-9-7-24(8-10-25)20-5-3-4-19(22)15-20/h3-5,12-15H,6-11H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRADEHEZDCSOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)